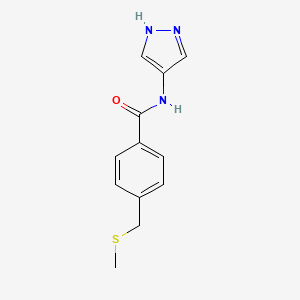
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes .
Vorbereitungsmethoden
The synthesis of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid typically involves the reaction of 2,3-dihydro-1H-pyrrole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial production methods often employ flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds efficiently and sustainably .
Analyse Chemischer Reaktionen
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol, leading to the formation of the free amine
Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases like sodium hydroxide and DMAP. The major products formed from these reactions are typically the deprotected amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be added to amines under basic conditions using di-tert-butyl dicarbonate, and it can be removed under acidic conditions, leading to the formation of the free amine .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(tert-Butoxycarbonyl)-2,3-dihydro-1H-pyrrole-3-carboxylic acid include other Boc-protected amino acids and derivatives, such as:
- 1-(tert-Butoxycarbonyl)-2-pyrroleboronic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
These compounds share the common feature of having a Boc group, which provides stability under basic conditions and ease of removal under acidic conditions. this compound is unique in its specific structure and reactivity, making it particularly useful in certain synthetic applications .
Eigenschaften
Molekularformel |
C10H15NO4 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydropyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-4-7(6-11)8(12)13/h4-5,7H,6H2,1-3H3,(H,12,13) |
InChI-Schlüssel |
WDPNUDMOUGWYLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


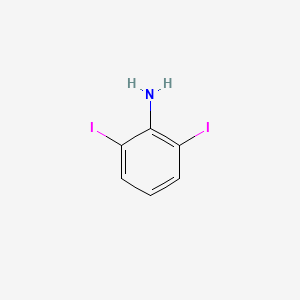
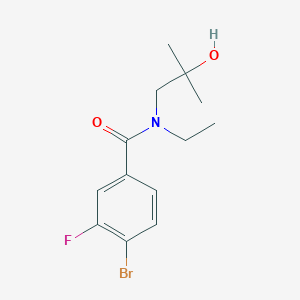
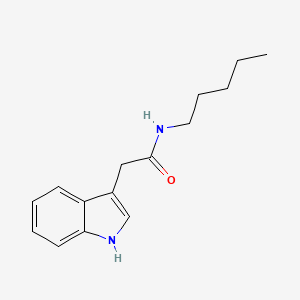
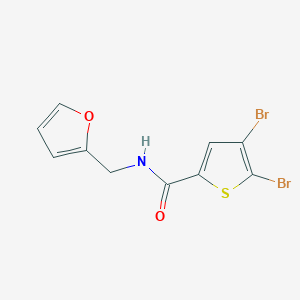
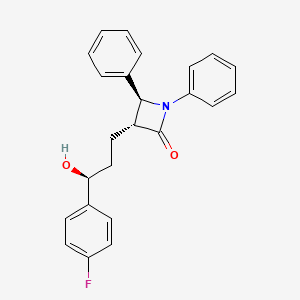


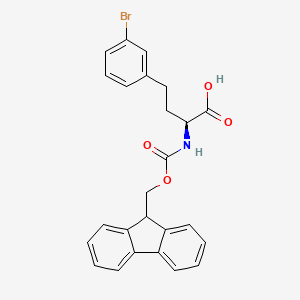
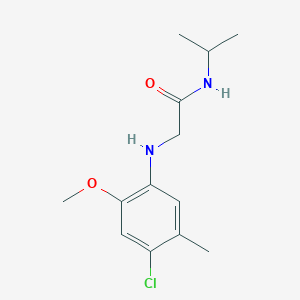
![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)

